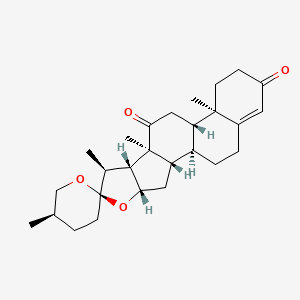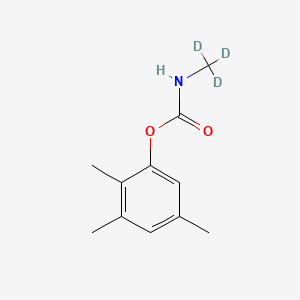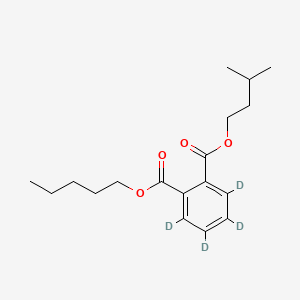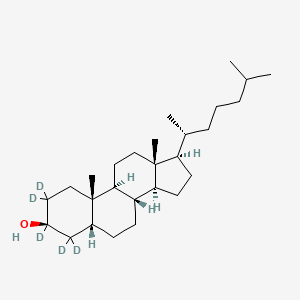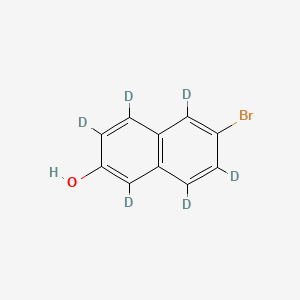
6-Bromo-2-naphthol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-naphthol-d6 is a deuterated derivative of 6-Bromo-2-naphthol, a compound belonging to the class of naphthols. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthol typically involves the bromination of 2-naphthol. One common method includes the bromination of 2-naphthol with bromine in glacial acetic acid, followed by reduction with metallic tin . The reaction conditions are as follows:
- Dissolve 2-naphthol in glacial acetic acid.
- Add bromine solution dropwise while maintaining gentle shaking.
- Heat the mixture to boiling after the addition of water.
- Add mossy tin in portions and continue boiling until the tin is dissolved.
- Filter and wash the precipitated 6-Bromo-2-naphthol.
Industrial Production Methods
Industrial production of 6-Bromo-2-naphthol may involve similar bromination and reduction processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Bromo-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the bromine substituent can yield 2-naphthol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid, or stannous chloride in aqueous alcohol, are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields 2-naphthol.
Substitution: Forms various substituted naphthols depending on the nucleophile used.
科学的研究の応用
6-Bromo-2-naphthol-d6 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme-substrate interactions.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-2-naphthol-d6 involves its interaction with molecular targets through its bromine and hydroxyl groups. In biological systems, it can enhance the efficacy of antibiotics by increasing membrane permeability in bacteria . The deuterium atoms provide stability and reduce metabolic degradation, making it a valuable tool in metabolic studies.
類似化合物との比較
Similar Compounds
6-Bromo-2-naphthol: The non-deuterated form, commonly used in similar applications.
2-Naphthol: Lacks the bromine substituent, used in organic synthesis and as a precursor for other compounds.
6-Bromo-2-naphthyl β-D-glucopyranoside: A derivative used as a substrate for β-glycosidases.
Uniqueness
6-Bromo-2-naphthol-d6 is unique due to its deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies
特性
分子式 |
C10H7BrO |
|---|---|
分子量 |
229.10 g/mol |
IUPAC名 |
6-bromo-1,3,4,5,7,8-hexadeuterionaphthalen-2-ol |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H/i1D,2D,3D,4D,5D,6D |
InChIキー |
YLDFTMJPQJXGSS-MZWXYZOWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])Br)[2H])[2H])O)[2H] |
正規SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



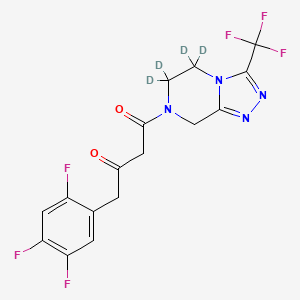
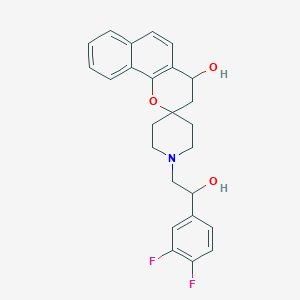

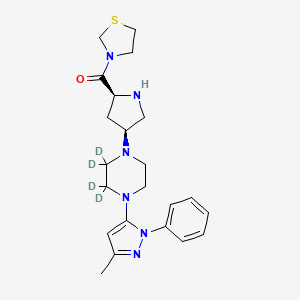
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
